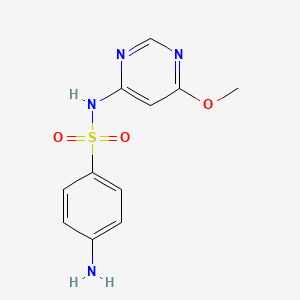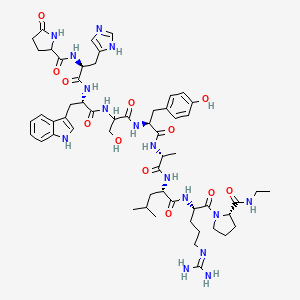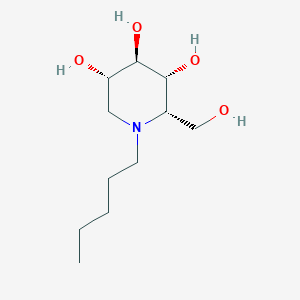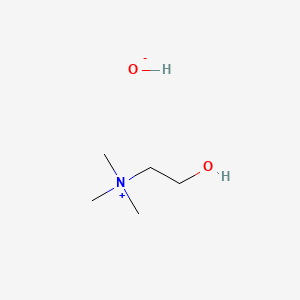![molecular formula C17H12F9NO3S B1681857 N-(2,2,2-三氟乙基)-N-{4-[2,2,2-三氟-1-羟基-1-(三氟甲基)乙基]苯基}苯磺酰胺 CAS No. 293754-55-9](/img/structure/B1681857.png)
N-(2,2,2-三氟乙基)-N-{4-[2,2,2-三氟-1-羟基-1-(三氟甲基)乙基]苯基}苯磺酰胺
描述
Potent, non-selective LXR agonist (EC50 = 50 nM). Increases ABCA1 expression associated with cholesterol efflux regulation and HDL metabolism. Increases muscle expression of PPAR-δ. Shows antiobesogenic effects in vivo.
The Liver X Receptors (LXRα and LXRβ) are nuclear hormone receptors whose native ligands are oxysterols, such as 22(R)-hydroxycholesterol. The LXRs regulate the oxysterol-induced expression of cholesterol 7α-hydroxylase, the rate limiting enzyme of classic bile acid synthesis. T0901317 is a potent and selective agonist for both LXRα and LXRβ, with an EC50 of about 50 nM. T0901317 acting through LXR and in concert with its RXR heterodimerization partner induces the expression of the ABCA1 reverse cholesterol transporter. This acts to increase the efflux of cholesterol from enterocytes and thus inhibit the overall absorption of cholesterol.
T-0901317, also known as T-1317; TO-091317; TO 901317, is a liver X receptor (LXR) agonist. T-0901317 inhibits development of atherosclerosis in LDL receptor-deficient mice. T-0901317 significantly reduced the atherosclerotic lesions in LDLR(-/-) mice without affecting plasma total cholesterol levels. T-0901317 increased expression of ATP binding cassette A1 in the lesions in LDLR(-/-) mice as well as in mouse peritoneal macrophages. T-0901317 also significantly induced cholesterol efflux activity in peritoneal macrophages. T-0901317 may be useful therapeutic agents for the treatment of atherosclerosis.
科学研究应用
1. 类视黄酸受体相关孤儿受体调节
该化合物,被识别为 T0901317,是 RORα 和 RORγ 的高亲和力合成配体,它们是类视黄酸受体相关的孤儿受体。这些受体调节各种生理过程,包括肝糖异生、脂质代谢、昼夜节律和免疫功能。T0901317 已被证明可以抑制 RORα 和 RORγ 的反式激活活性,从而证明其作为检查 RORα/γ 功能的化学探针的潜力,并作为开发选择性 ROR 调节剂的起点,这可能有利于治疗代谢和免疫疾病 (Kumar et al., 2010).
2. P-糖蛋白外排泵诱导
该化合物,也称为 T0901317,已被研究其在激活孕烷 X 受体 (PXR) 中的作用,PXR 是控制 P-糖蛋白 (P-gp) 表达的核受体。P-gp 诱导活性很重要,因为它与增强淀粉样β清除有关,可能为阿尔茨海默病患者提供治疗益处。T0901317 已显示出有效的 P-gp 诱导活性,表明其作为该领域潜在药物的希望 (Padala et al., 2016).
3. 肝 X 受体激动剂,用于肥胖和胰岛素抵抗
作为肝 X 受体的激动剂,T0901317 已被评估其对小鼠高脂饮食诱导的肥胖和胰岛素抵抗的影响。结果发现,用这种化合物治疗可以阻止肥胖、肥胖相关的胰岛素抵抗和葡萄糖不耐受的发展。这突出了其在解决与肥胖和胰岛素抵抗相关的代谢紊乱方面的潜在用途 (Gao & Liu, 2012).
4. 合成和生化评价,用于各种治疗应用
该化合物及其衍生物已被合成并评估了一系列潜在的治疗应用,包括抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。这些研究在各种分析中揭示了有希望的结果,表明该化合物在治疗剂开发中的多功能性 (Küçükgüzel et al., 2013).
5. 在化学合成中的其他应用
除了其治疗应用外,该化合物还参与了各种化学合成过程。例如,它已被用于合成新型 N-取代苯基苯磺酰脲和研究与不同亲核试剂的反应。这些合成应用证明了该化合物在化学研究中的效用,超出了其生物医学意义 (Ta-n, 2015).
作用机制
Mode of Action
Like other trifluoroethyl compounds, it may interact with its targets through the strong electron-withdrawing effect of the trifluoroethyl group .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Trifluoroethyl compounds are known to participate in various biochemical reactions due to their strong electron-withdrawing properties .
Pharmacokinetics
Trifluoroethyl compounds generally have good bioavailability due to their lipophilic nature, which allows them to cross biological membranes easily .
属性
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIWFELWJPNFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040618 | |
| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide | |
CAS RN |
293754-55-9 | |
| Record name | N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293754-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TO-901317 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TO-901317 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T0901317 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: T0901317 functions as a synthetic ligand for Liver X Receptors (LXRs) and Retinoic Acid Receptor-Related Orphan Receptors (RORs).
- LXR interaction: T0901317 acts as an agonist for both LXRα and LXRβ. [, , ] Upon binding to LXRs, it induces the expression of genes involved in cholesterol and lipid metabolism, including ABCA1, ABCG1, and SREBP-1c. [, , ]
- ROR interaction: Interestingly, T0901317 acts as an inverse agonist for RORα and RORγ, but not for RORβ. [] It binds to these receptors and inhibits their transactivation activity, affecting processes like gluconeogenesis and immune function. []
A: In mice fed a high-fat diet, T0901317 administration demonstrated several effects on lipid metabolism: [, , ]
- Increased HDL cholesterol: T0901317 significantly elevates high-density lipoprotein (HDL) cholesterol levels, likely due to the increased expression of ABCA1 and ABCG1. [, ]
- Elevated triglycerides: While increasing HDL cholesterol, T0901317 also elevates plasma and liver triglyceride levels. [] This effect can be mitigated by co-administration of a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist. []
- Increased peroxisomal fatty acid β-oxidation: T0901317 administration surprisingly increases peroxisomal fatty acid β-oxidation in the liver. []
A: Yes, research indicates that the effects of T0901317 can vary across different tissues. [] While it induces LXR target gene expression in the intestines and macrophages of mice, it does not demonstrate this effect in the liver. [] This tissue selectivity might be advantageous in minimizing potential side effects associated with systemic LXR activation.
A: T0901317 demonstrates an ability to repress the expression of the gluconeogenic enzyme glucose-6-phosphatase (G6Pase) in HepG2 cells. [] This repression is dependent on ROR activity and is not a result of the compound's interaction with LXRs. [] This finding highlights T0901317's potential as a target for modulating glucose metabolism, particularly in the context of metabolic disorders.
ANone: Despite its therapeutic potential, T0901317 exhibits certain limitations:
- Lipogenesis Induction: One significant drawback is its ability to induce liver lipogenesis and increase triglyceride levels, potentially leading to hepatic steatosis. [, , ]
- Limited Gene Expression Normalization in Diabetes: Although T0901317 improves blood glucose levels in diabetic mouse models, it only partially normalizes hepatic gene expression. [] Many diabetes-related gene alterations remain unaffected or worsen with treatment, suggesting that targeting additional pathways might be necessary for comprehensive diabetes management.
A: Research has identified acanthoic acid-related diterpenes as potent activators of LXRs, similar to T0901317. [] These naturally occurring compounds also stimulate cholesterol efflux from macrophages and antagonize inflammatory gene expression, primarily through LXR-dependent mechanisms. [] Further investigation into these diterpenes might reveal promising candidates with improved safety and efficacy profiles compared to T0901317.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)


